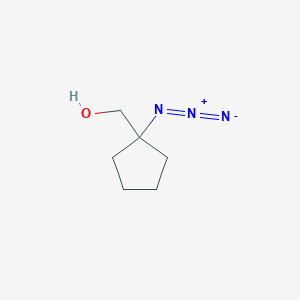
(1-Azidocyclopentyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Azidocyclopentyl)methanol is an organic compound that features both an azide group (-N₃) and a hydroxyl group (-OH) attached to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azidocyclopentyl)methanol typically involves the azidation of cyclopentylmethanol. One common method is the reaction of cyclopentylmethanol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(1-Azidocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.
Reduction: The azide group can be reduced to an amine group, yielding (1-Aminocyclopentyl)methanol.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.
Reduction: (1-Aminocyclopentyl)methanol.
Substitution: Iminophosphorane intermediates.
科学研究应用
(1-Azidocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1-Azidocyclopentyl)methanol depends on the specific reaction it undergoes. For example:
In oxidation reactions: , the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
In reduction reactions: , the azide group is converted to an amine group through the addition of hydrogen atoms.
In substitution reactions: , the azide group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can further react to form various products.
相似化合物的比较
Similar Compounds
Cyclopentylmethanol: Lacks the azide group, making it less reactive in certain types of chemical reactions.
(1-Aminocyclopentyl)methanol: Contains an amine group instead of an azide group, leading to different reactivity and applications.
Cyclopentylamine: Contains only an amine group and lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
(1-Azidocyclopentyl)methanol is unique due to the presence of both an azide and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific research applications.
属性
CAS 编号 |
404344-97-4 |
|---|---|
分子式 |
C6H11N3O |
分子量 |
141.17 g/mol |
IUPAC 名称 |
(1-azidocyclopentyl)methanol |
InChI |
InChI=1S/C6H11N3O/c7-9-8-6(5-10)3-1-2-4-6/h10H,1-5H2 |
InChI 键 |
VNUUEMVKDBAIBU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
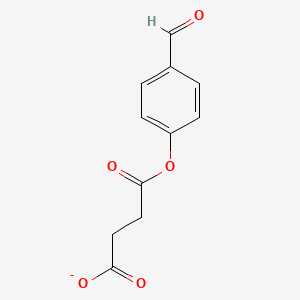
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
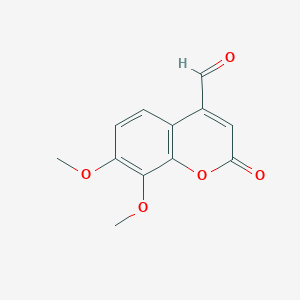
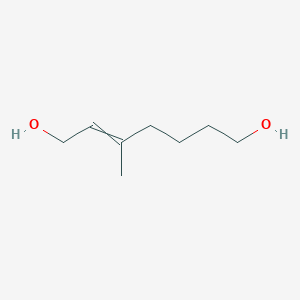
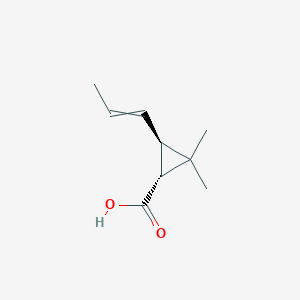
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
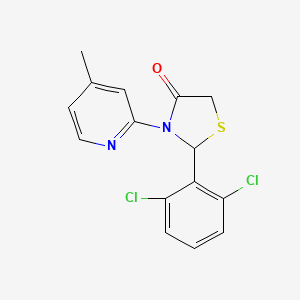
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
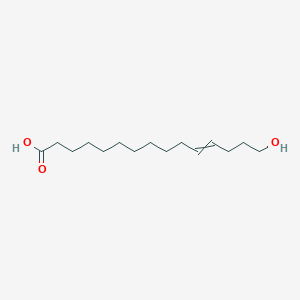
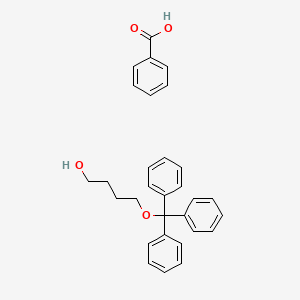
![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
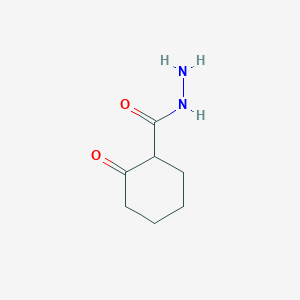
![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
